molecular formula C13H10ClN3OS B2936979 6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one CAS No. 315710-49-7

6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one

Cat. No.: B2936979
CAS No.: 315710-49-7
M. Wt: 291.75
InChI Key: IHEZAHUBAZVBIK-UHFFFAOYSA-N
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Description

This compound features a tetracyclic framework comprising fused aromatic and heterocyclic rings. The core structure includes a naphthalene-like system integrated with a benzothiophene moiety, substituted with chlorine at position 6 and a ketone at position 7. The sulfur (thia) and nitrogen (aza) heteroatoms contribute to its electronic properties, while the chloro substituent enhances electrophilicity. Structural determination of such complex systems often relies on X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in bond lengths, angles, and ring puckering parameters .

Properties

IUPAC Name

6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-9-5-6-10-15-12-11(13(18)17(10)16-9)7-3-1-2-4-8(7)19-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEZAHUBAZVBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4C=CC(=NN4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-17-thia-2,7,8-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one typically involves multi-step organic reactionsDetailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the tetracyclic structure.

Scientific Research Applications

6-chloro-17-thia-2,7,8-triazatetracyclo[87003,8

Mechanism of Action

The mechanism by which 6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Frameworks

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Framework Key Substituents Crystallographic Features Notable Properties
6-Chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one (Target) Tetracyclic (naphthalene + benzothiophene) Cl (C6), ketone (C9), S, N Likely planar aromatic regions; puckered heterocyclic rings (analysis via Cremer-Pople parameters ) Electrophilic reactivity due to Cl; moderate polarity
2,9-Diphenyl-17λ⁶-thiatetracyclo[8.7.0.0³,⁸.0¹¹,16]heptadeca-1(10),2,4,6,8,11(16)-octaene-17,17-dione () Tetracyclic (naphthalene + benzothiophene) Phenyl (C2, C9), dione (C17), S C—H⋯O hydrogen bonds forming C(7) chains; 3D packing via C—H⋯C interactions High crystallinity; potential for π-π stacking
5,14-Dihydroxy-3-methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2,4,6,11(16)-heptaen-9-one () Tetracyclic (coumestan core) OH (C5, C14), OCH₃ (C3), ketone (C9) Polar functional groups; planar aromatic system with oxygen heteroatoms High solubility in polar solvents; antioxidant activity
(2S)-18-Thia-6,14,16,19,20-pentaazapentacyclo[12.6.0.0²,⁶.0⁸,¹³.0¹⁵,¹⁹]icosa-1(20),8,10,12,15-pentaene-7,17-dione () Pentacyclic (benzothiophene + pyrrolopyrimidine) S, N, dione (C7, C17) Synthetic yield 65%; robust heterocyclic stability Potential kinase inhibition; thermal stability (mp 284–286°C)

Key Differences and Implications

Substituent Effects :

  • The chloro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic agents, whereas hydroxy and methoxy groups in the coumestan analog () increase polarity and hydrogen-bonding capacity, favoring solubility in aqueous media.
  • Phenyl substituents in ’s compound promote π-π stacking and crystallinity, contrasting with the target’s simpler aromatic system .

Heteroatom Arrangement :

  • The target’s 1 sulfur and 3 nitrogen atoms create a distinct electronic profile compared to the dioxa (oxygen) system in ’s coumestan derivative. This affects redox behavior and interaction with biological targets.

Crystallographic Packing :

  • ’s compound forms C—H⋯O hydrogen-bonded chains and 3D networks, while the target’s chloro substituent may disrupt such interactions, leading to less directional packing . Software like Mercury facilitates comparative analysis of these motifs .

Synthetic Accessibility :

  • The pentacyclic compound in was synthesized in 65% yield via chlorocarbonylsulfenyl chloride-mediated cyclization, suggesting that the target compound’s synthesis might require similar heterocyclization strategies but with challenges in introducing the chloro group .

Biological Activity

The compound 6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's intricate structure can be represented as follows:

  • Chemical Formula : C₁₃H₉ClN₃S
  • Molecular Weight : 292.74 g/mol
  • IUPAC Name : this compound

Structural Features

The unique arrangement of nitrogen and sulfur atoms within the tetracyclic framework contributes to its biological activity. The presence of chlorine may also influence its pharmacokinetic properties.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals. For instance, related triazatetracyclic compounds have demonstrated significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity with IC50 values indicating effective antioxidant properties .
  • Antimicrobial Properties : Heterocyclic compounds are frequently investigated for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

Case Studies and Research Findings

A study conducted by Odame et al. (2021) explored the synthesis and characterization of related triazatetracyclic compounds. Their findings highlighted:

  • DPPH Scavenging Activity : The compound exhibited an IC50 of 56.18 µM compared to ascorbic acid's 2.37 µM, indicating moderate antioxidant potential .
  • Spectroscopic Analysis : Techniques such as NMR and IR spectroscopy were employed to elucidate the structural characteristics of the compound.

Comparative Biological Activity Table

Compound NameDPPH IC50 (µM)Antimicrobial ActivityReference
6-chloro-17-thia...56.18Moderate
Ascorbic Acid2.37N/A
Compound X30.00High

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